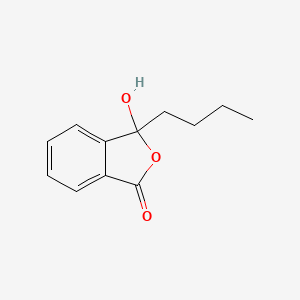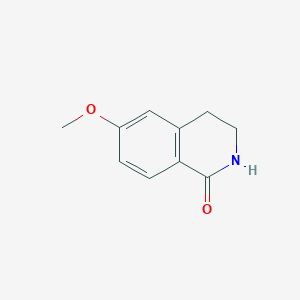
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Methodology : A synthetic method for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves various chemical reactions like allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, yielding a new derivative with a high yield and mild operation conditions (Chen Zhan-guo, 2008).
- Proton Magnetic Resonance Differentiation : Proton magnetic resonance can be used to differentiate isomeric 1,2-dihydroisoquinolin-4(3H)-ones, including those with 6-methoxy groups, by observing upfield shifts in the 1H NMR spectrum (R. Waigh, 1980).
Biological and Pharmaceutical Research
- Anticancer Research : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibiting high antiproliferative activity and potential as tumor-vascular disrupting agents, are related to the 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one structure (Mu-Tian Cui et al., 2017).
- EGFR Inhibitors : Novel EGFR inhibitors with structures related to 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one have shown significant antiproliferative activities against human cancer cell lines (Bo-Rui Kang et al., 2013).
Analytical and Mechanistic Studies
- Mechanistic Studies : Analyzing the synthesis of various derivatives and exploring their mechanistic pathways provides insights into the chemical behavior of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one compounds (Berk Mujde et al., 2011).
- C-H-Allylation/N-Alkylation Annulation : A tandem rhodium(III)-catalyzed system can be used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one via C-H-allylation and N-alkylation cyclization, showing the versatility of the compound in chemical synthesis (Hui Xie et al., 2021).
Advanced Applications
- Quantum Entanglement Dynamics : The compound has been used in a study to analyze interaction dynamics in a quantum mechanical context, particularly for diagnosing human cancer cells, tissues, and tumors (H. Alireza et al., 2019).
- Microtubule Disruption in Cancer : Derivatives of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one have been evaluated for their ability to disrupt microtubules, a significant aspect in cancer treatment (M. Leese et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWIZAWNPYMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442373 | |
| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-12-4 | |
| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

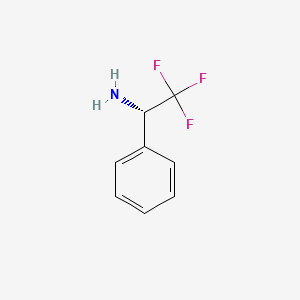
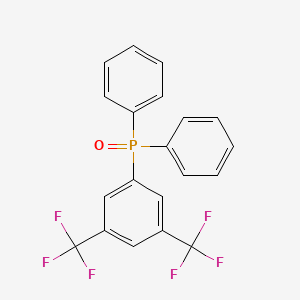
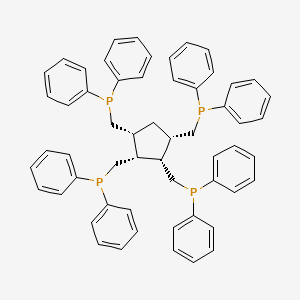
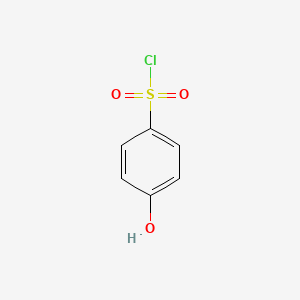
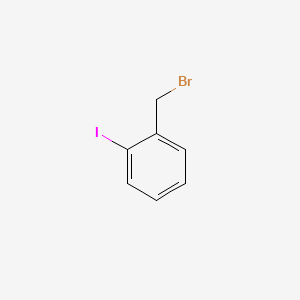
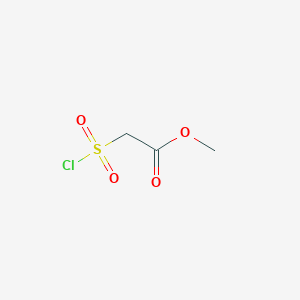
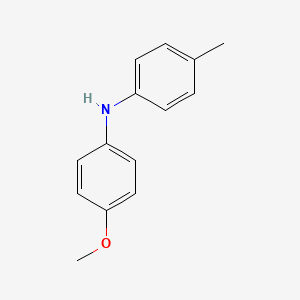
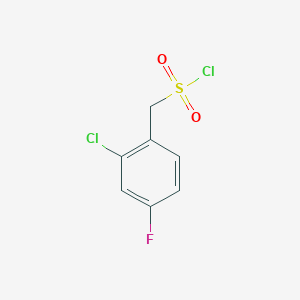
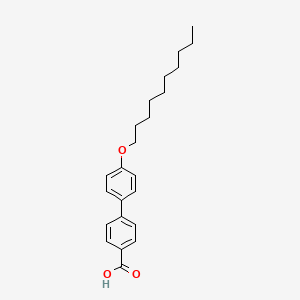
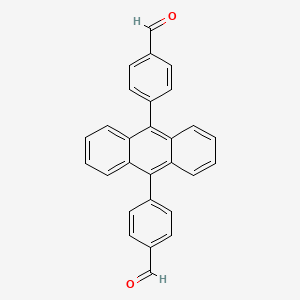
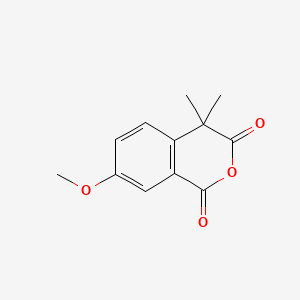
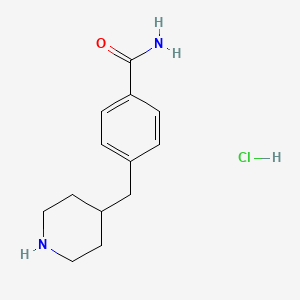
![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)
